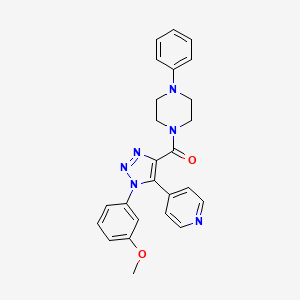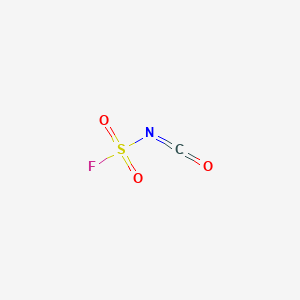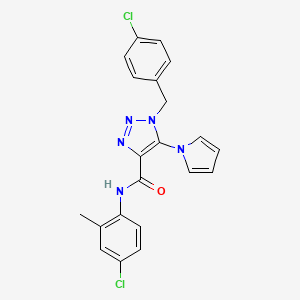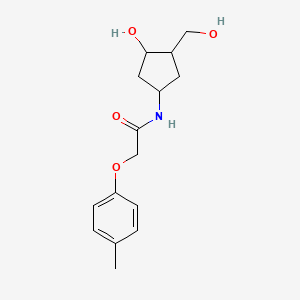
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Molecular Structures
Research has been conducted on one-pot synthesis techniques and molecular insights into enaminone-based compounds similar to the specified chemical. These studies focus on developing efficient synthetic routes and understanding the chemical and structural features of β-enaminones, which are valuable for designing new materials and drugs (Barakat et al., 2020).
Conducting Polymers and Electropolymerization
Another application area involves the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. These materials have potential uses in electronic and optoelectronic devices due to their stable conducting properties (Sotzing et al., 1996).
Anticancer and Antimicrobial Agents
Compounds incorporating elements of the given chemical structure have been studied for their potential as anticancer and antimicrobial agents. These studies explore the synthesis, characterization, and biological activity of novel heterocyclic compounds with promising applications in treating diseases and combating pathogen resistance (Katariya et al., 2021).
Material Science and Polymer Chemistry
Research into the electropolymerization of novel monomers for the creation of electrochromic devices highlights the use of related compounds in developing new materials with specific optical properties. These materials are of interest for applications in smart windows, displays, and energy-efficient lighting (Carbas et al., 2014).
Catalysis and Organic Synthesis
Studies also include the use of related compounds in catalysis and organic synthesis, demonstrating their role in facilitating or enhancing chemical reactions. This research provides valuable insights into the development of new catalysts and synthetic methodologies (Ibdah et al., 2017).
Propriétés
IUPAC Name |
(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-25-18-5-3-14(11-19(18)26-2)4-6-20(24)23-10-8-15(13-23)27-17-7-9-22-12-16(17)21/h3-7,9,11-12,15H,8,10,13H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUCSLDOLUBDOD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)
![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)

![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)

![2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide](/img/structure/B2967279.png)

![3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid](/img/structure/B2967282.png)
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride](/img/structure/B2967283.png)


![3-Methyl-5-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2967287.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)